molecular formula C12H6ClF3N4O4 B5060475 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine

Cat. No.: B5060475
M. Wt: 362.65 g/mol
InChI Key: OUYHIKZDMWDTTL-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and dinitro functional groups attached to a pyridine ring

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4O4/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-10(20(23)24)4-7(5-17-11)19(21)22/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHIKZDMWDTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminopyridine to introduce nitro groups at the 3 and 5 positions. This is followed by a substitution reaction where 4-chloro-3-(trifluoromethyl)phenylamine is introduced to the nitrated pyridine ring under controlled conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenylamine
  • 3,5-dinitropyridine derivatives

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dinitro groups enhances its stability and potential for diverse applications compared to similar compounds .

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